molecular formula C16H14N4O2 B11698932 2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

Katalognummer: B11698932
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: NPBUHDNKIKSKML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, ethoxyphenyl, methoxy, and dicarbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form this compound. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives with reduced nitrile groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, ethoxyphenyl, methoxy, and dicarbonitrile groups makes it a versatile compound for various applications in chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C16H14N4O2

Molekulargewicht

294.31 g/mol

IUPAC-Name

2-amino-4-(4-ethoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C16H14N4O2/c1-3-22-11-6-4-10(5-7-11)14-12(8-17)15(19)20-16(21-2)13(14)9-18/h4-7H,3H2,1-2H3,(H2,19,20)

InChI-Schlüssel

NPBUHDNKIKSKML-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.